(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 251321-75-2
VCID: VC6836001
InChI: InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1
SMILES: C1C2CC(C1C3=CC=CC=C3)NC2
Molecular Formula: C12H15N
Molecular Weight: 173.259

(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane

CAS No.: 251321-75-2

Cat. No.: VC6836001

Molecular Formula: C12H15N

Molecular Weight: 173.259

* For research use only. Not for human or veterinary use.

(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane - 251321-75-2

Specification

CAS No. 251321-75-2
Molecular Formula C12H15N
Molecular Weight 173.259
IUPAC Name (1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1
Standard InChI Key FJFYGZCKOSTKCQ-ADEWGFFLSA-N
SMILES C1C2CC(C1C3=CC=CC=C3)NC2

Introduction

Structural Characteristics and Stereochemical Complexity

Core Framework and Stereochemistry

The compound belongs to the 2-azabicyclo[2.2.1]heptane family, featuring a bicyclic system comprising a five-membered pyrrolidine ring fused to a six-membered cyclohexane analog. The stereochemical descriptor (1R,4R,6S) specifies the absolute configuration at the three chiral centers: positions 1, 4, and 6 . Key structural features include:

  • Bicyclic backbone: The [2.2.1] bicyclic system imposes significant ring strain, influencing both reactivity and conformational preferences.

  • Phenyl substituent: Positioned at C6, the phenyl group introduces steric bulk and aromatic π-system interactions, critical for receptor binding .

  • Amine functionality: The bridgehead nitrogen at position 2 participates in hydrogen bonding and protonation, modulating solubility and bioactivity .

The SMILES string C1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)NC2 and InChIKey FJFYGZCKOSTKCQ-ADEWGFFLSA-N encode the stereochemistry and connectivity .

Comparative Analysis of Stereoisomers

PubChem entries for related stereoisomers highlight the sensitivity of physicochemical properties to configuration:

Property(1R,4R,6S) Isomer (1R,4S) Isomer (1S,4R) Isomer
Molecular FormulaC12H15NC6H11NC6H11N
Molecular Weight (g/mol)173.2597.1697.16
CAS Number251321-75-2380228-01-3175275-72-6

The phenyl-bearing isomer exhibits markedly higher molecular weight and lipophilicity, factors influencing its pharmacokinetic profile .

Synthetic Methodologies

Enantiospecific Synthesis from trans-4-Hydroxy-L-Proline

A classical approach to azabicycloheptanes begins with chiral pool starting materials. The 1993 synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline illustrates this strategy :

  • Sulfonate ester formation: Hydroxyproline is converted to (3R)-N-Boc-3-methylsulfonyloxypyrrolidine.

  • Enolate alkylation: Reaction with a sodiomalonate enolate yields pyrrolidinylacetic esters.

  • Cyclization: Alcohols are sulfonylated and subjected to base-induced ring closure.

Adapting this sequence with a phenyl-substituted enolate could theoretically furnish the target molecule .

Ring-Closing Metathesis (RCM) Approach

The 2006 synthesis of (±)-1-phenyl-2-azabicyclo[2.2.1]heptane derivatives employed Grubbs’ catalyst for key bond formation :

  • Diene substrate: N-allyl-pyrrolidine derivatives undergo RCM to form the bicyclic core.

  • Epoxide ring-opening: Regio- and stereoselective nucleophilic attack on a subsequent epoxide intermediate installs the phenyl group.

  • Resolution: Chiral HPLC or enzymatic methods could resolve racemic mixtures to access the (1R,4R,6S) enantiomer .

Physicochemical and Pharmacological Properties

Physicochemical Profile

Data aggregated from PubChem entries :

ParameterValueMethod/Reference
logP (Predicted)2.34 ± 0.32XLogP3
Water Solubility0.12 mg/mLALOGPS
pKa (Amine)9.7 ± 0.2ChemAxon
Polar Surface Area12 ŲPubChem

The low water solubility and moderate lipophilicity suggest favorable blood-brain barrier penetration, aligning with its NK1 receptor affinity .

Neurokinin-1 Receptor Ligand Activity

Raubo et al. (2006) identified 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives as potent NK1 antagonists :

  • Binding affinity: Ki values in the low nanomolar range (3-15 nM) against human NK1 receptors.

  • Selectivity: >100-fold selectivity over NK2 and NK3 subtypes.

  • SAR insights:

    • The phenyl group at C6 maximizes hydrophobic interactions with receptor subpockets.

    • Bridgehead nitrogen protonation enhances ionic interactions with Asp147 (transmembrane helix 3).

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical control: Current methods for installing the (1R,4R,6S) configuration require multistep sequences with moderate yields (e.g., 35-45% over 5 steps) .

  • Functional group tolerance: Palladium-catalyzed methods struggle with electron-rich aryl groups, necessitating alternative approaches for phenyl introduction .

Pharmacological Optimization

  • Metabolic stability: Preliminary data indicate rapid hepatic clearance (t1/2 = 1.2 h in rat microsomes), prompting need for prodrug strategies .

  • CNS penetration: While logP values are favorable, P-glycoprotein efflux limits brain bioavailability in preclinical models .

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